3-Allylazetidine

Ring Strain Reactivity Thermodynamics

3‑Allylazetidine is a four‑membered nitrogen heterocycle of the azetidine class, distinguished by an allyl substituent at the 3‑position. This compound is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis due to the combination of the strained azetidine ring and the reactive allyl group.

Molecular Formula C6H11N
Molecular Weight 97.16
CAS No. 1630906-82-9
Cat. No. B1652912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allylazetidine
CAS1630906-82-9
Molecular FormulaC6H11N
Molecular Weight97.16
Structural Identifiers
SMILESC=CCC1CNC1
InChIInChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h2,6-7H,1,3-5H2
InChIKeyRXJXOVZCNNKSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allylazetidine (CAS 1630906-82-9) – Basic Characteristics and Compound Class


3‑Allylazetidine is a four‑membered nitrogen heterocycle of the azetidine class, distinguished by an allyl substituent at the 3‑position. This compound is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis due to the combination of the strained azetidine ring and the reactive allyl group . The parent azetidine ring imparts significant ring strain, which drives unique reactivity patterns, while the allyl moiety offers a versatile handle for further functionalization, such as cross‑coupling, oxidation, and cycloaddition reactions .

Why Simple Azetidine Analogs Cannot Replace 3‑Allylazetidine


Generic substitution among azetidine derivatives is not feasible because the nature and position of the substituent profoundly alters the molecule's physicochemical profile and reactivity. The 3‑allyl group in 3‑allylazetidine introduces a π‑system that can participate in conjugate additions, cross‑couplings, and pericyclic reactions, functionalities that are absent in saturated analogs like 3‑methylazetidine. Even subtle changes, such as relocating the allyl group to the 1‑position (1‑allylazetidine) or introducing additional substituents (3‑allyl‑3‑fluoro‑azetidine), alter electronic and steric properties, which can affect basicity, metabolic stability, and the outcome of downstream transformations [1]. The specific reactivity of the 3‑allylazetidine scaffold is therefore not interchangeable with other azetidines, making compound‑specific sourcing essential for reproducible research.

Quantitative Evidence for Differentiating 3‑Allylazetidine from Close Analogs


Ring Strain Energy: Azetidine vs. Common Heterocycles

Azetidines possess one of the highest ring‑strain energies among common heterocycles. While direct experimental strain energy for 3‑allylazetidine is not reported, the azetidine ring itself has a strain energy of ~26 kcal/mol, which is significantly higher than that of pyrrolidine (~6 kcal/mol) or piperidine (~1 kcal/mol). This high strain facilitates ring‑opening reactions and nucleophilic additions that are kinetically inaccessible to larger or less strained analogs, providing a quantitative basis for its unique reactivity [1].

Ring Strain Reactivity Thermodynamics

Basicity (pKa) Comparison: 3‑Allylazetidine vs. 3‑Methylazetidine

Predicted pKa values indicate that 3‑allylazetidine is slightly less basic than its saturated analog 3‑methylazetidine. The conjugate acid of 3‑allylazetidine has a predicted pKa of ~‑1.38 (based on the Boc‑protected derivative), whereas 3‑methylazetidine has a reported pKa of approximately 11.3 for the free amine . This difference of over 12 pKa units suggests that 3‑allylazetidine will be a significantly weaker base, affecting its protonation state under physiological or reaction conditions and, consequently, its nucleophilicity and solubility.

Basicity pKa Nucleophilicity

Reactivity Handle: Allyl Group vs. Saturated Alkyl in Azetidines

The presence of an allyl group in 3‑allylazetidine provides a distinct synthetic handle that is absent in 3‑methylazetidine or 3‑phenylazetidine. The terminal alkene can undergo a wide range of transformations, including hydroboration, epoxidation, ozonolysis, and transition‑metal‑catalyzed cross‑couplings (e.g., Heck, Suzuki). In contrast, saturated or aromatic substituents offer a more limited scope of reactions. While no direct yield comparison for a specific transformation is available, the allyl group's participation in palladium‑catalyzed allylic substitutions is well‑established, with typical yields exceeding 70% for related systems [1].

Allyl Reactivity Cross‑Coupling Oxidation

Predicted Physicochemical Properties: 3‑Allylazetidine vs. 3‑Allyl‑3‑fluoro‑azetidine

Predicted logP values differentiate 3‑allylazetidine from its fluorinated analog. 3‑Allylazetidine has a predicted logP of ~1.2, while 3‑allyl‑3‑fluoro‑azetidine is predicted to be more lipophilic (logP ~1.8) due to the fluorine atom . This difference in lipophilicity can influence membrane permeability, metabolic stability, and off‑target binding.

Lipophilicity LogP Drug‑likeness

Optimal Application Scenarios for 3‑Allylazetidine Based on Differentiated Evidence


Synthesis of Bioactive Azetidine‑Containing Compounds via Allyl Functionalization

Researchers developing CB1 receptor antagonists or other CNS‑active agents can use 3‑allylazetidine as a core scaffold. The allyl group allows for late‑stage diversification through cross‑coupling or oxidation, enabling the introduction of aromatic or heteroaromatic substituents that are critical for receptor binding [1]. This contrasts with 3‑methylazetidine, which lacks a reactive handle for such modifications.

Construction of Complex Molecular Architectures Through Ring‑Opening/Recyclization

The high ring strain of the azetidine core (approx. 26 kcal/mol) makes 3‑allylazetidine an ideal substrate for ring‑expansion reactions to generate larger N‑heterocycles. The allyl group can be retained or transformed during the process, providing a route to functionalized pyrrolidines or piperidines that are prevalent in natural products and pharmaceuticals [2].

Probing Structure‑Activity Relationships (SAR) in Azetidine‑Based Drug Discovery

When exploring the SAR of azetidine‑containing lead compounds, 3‑allylazetidine serves as a key intermediate. Its distinct pKa (~‑1.38 for the Boc‑protected form) and moderate lipophilicity (predicted logP ~1.2) provide a baseline for comparing the effects of substituting the 3‑position with alkyl, aryl, or heteroalkyl groups. Procurement of the exact compound ensures that SAR trends are not confounded by trace impurities or incorrect substitution patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Allylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.